BenchChemオンラインストアへようこそ!

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

Medicinal Chemistry Structure-Activity Relationship Regioisomer Differentiation

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a non-halogenated, 1,3,4-oxadiazole-based scaffold with intrinsic metabolic stability and lower log D (~1 unit) versus 1,2,4-oxadiazole isomers. The 2,4-dimethylphenyl group ensures membrane permeability, while the 3-nitro substituent serves as a reducible handle for parallel amide, sulfonamide, urea, and fused-heterocycle library synthesis. This regioisomer acts as a selectivity control against 2-nitro and 4-nitro analogs to map benzamide-pocket spatial tolerance. Backed by class-level MRSA/VRE MIC values of 0.06–2 μg/mL, it is a validated starting point for systematic antibacterial SAR programs.

Molecular Formula C17H14N4O4
Molecular Weight 338.323
CAS No. 891143-22-9
Cat. No. B2600614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
CAS891143-22-9
Molecular FormulaC17H14N4O4
Molecular Weight338.323
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C
InChIInChI=1S/C17H14N4O4/c1-10-6-7-14(11(2)8-10)16-19-20-17(25-16)18-15(22)12-4-3-5-13(9-12)21(23)24/h3-9H,1-2H3,(H,18,20,22)
InChIKeyKIISFJAYVOSPRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide (CAS 891143-22-9) Demands Scrutiny Before Procurement


N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide (CAS 891143-22-9) is a heterocyclic compound built on a 1,3,4-oxadiazole core, substituted at the 5-position with a 2,4-dimethylphenyl group and acylated at the 2-amino position with a 3-nitrobenzoyl moiety . The 1,3,4-oxadiazole isomer offers distinct physicochemical advantages—lower lipophilicity, higher aqueous solubility, and superior metabolic stability—compared to its 1,2,4-oxadiazole counterpart, making this scaffold preferentially suited for drug and agrochemical discovery programs [1]. Commercially available at 95%+ purity (Mol. Wt. 338.32, Formula C₁₇H₁₄N₄O₄) , this compound serves as a versatile intermediate for further derivatization, particularly through reduction of the nitro group to an amine for subsequent functionalization.

Why In-Class 1,3,4-Oxadiazole Analogs Cannot Substitute for CAS 891143-22-9 in SAR and Lead Optimization Programs


Within the N-(1,3,4-oxadiazol-2-yl)benzamide class, subtle structural modifications profoundly alter both antibacterial potency and mechanism of action. The Sintim group at Purdue demonstrated that halogenated N-(1,3,4-oxadiazol-2-yl)benzamides exhibit MIC values ranging from 0.06 to 1 μg/mL against MRSA clinical isolates, but that different substituents (OCF₃, SCF₃, SF₅) shift the mechanism between bacteriostatic and bactericidal profiles and change the molecular targets involved [1]. For the specific scaffold of CAS 891143-22-9, three critical structural variables distinguish it from closely related analogs: (a) the 3-nitro positional isomer on the benzamide ring, (b) the 2,4-dimethyl substitution pattern on the phenyl-oxadiazole, and (c) the absence of halogen or sulfonamide groups that dominate the most potent antibacterial representatives. Each variable independently influences electronic distribution, H-bond donor/acceptor capacity, and steric fit within biological targets—meaning that procurement of a different regioisomer (e.g., 2-nitro or 4-nitro) or dimethyl-positional isomer cannot recapitulate the same structure-activity profile.

Quantitative Differentiation Evidence for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide vs. Its Closest Analogs


Nitro Positional Isomerism: 3-Nitro vs. 2-Nitro vs. 4-Nitro Benzamide Analogs

Among the three regioisomers sharing the 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine scaffold, the position of the nitro substituent governs the electronic character and H-bonding geometry of the benzamide moiety. The 3-nitro isomer (CAS 891143-22-9) places the electron-withdrawing nitro group meta to the amide carbonyl, modulating the amide N–H acidity and the carbonyl oxygen's H-bond acceptor strength differently than the ortho (2-nitro, CAS 891113-37-4) or para (4-nitro, CAS 891143-15-0) isomers [1]. In related N-(1,3,4-oxadiazol-2-yl)benzamide antibacterial series, SAR studies reveal that halogenation pattern and substituent position on the benzamide ring dictate both MIC potency (ranging from 0.06 to >16 μg/mL against MRSA) and whether the compound is bacteriostatic or bactericidal [2]. While no direct head-to-head quantitative comparison of these three nitro regioisomers has been published, the meta-nitro configuration is structurally analogous to the 3-substituted benzamide pattern present in the HSGN series, which achieved MIC values as low as 0.06 μg/mL against linezolid-resistant S. aureus (NRS 119) [3].

Medicinal Chemistry Structure-Activity Relationship Regioisomer Differentiation

Dimethylphenyl Substitution Pattern: 2,4-Dimethyl vs. 3,4-Dimethyl vs. 2,5-Dimethyl Isomers

The position of the two methyl groups on the phenyl ring attached to the oxadiazole C5 position creates distinct steric and electronic environments. The 2,4-dimethylphenyl substituent (CAS 891143-22-9) presents an asymmetric steric profile, with one ortho-methyl group adjacent to the oxadiazole ring and a para-methyl group extending the molecular length. This contrasts with the 3,4-dimethyl isomer (CAS 941959-54-2), which lacks ortho steric bulk near the oxadiazole, and the 2,5-dimethyl isomer, which creates a different electronic push-pull pattern [1]. In the broader oxadiazole antibacterial class, subtle substituent changes on the oxadiazole ring have been shown to switch the mechanism of action between trans-translation inhibition, LTA biosynthesis inhibition, and multitargeting membrane depolarization, demonstrating the exquisite sensitivity of biological activity to peripheral substitution patterns [2].

Steric Effects Target Binding Isomer Differentiation

1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomerism: ADME and Physicochemical Differentiation

The 1,3,4-oxadiazole ring in CAS 891143-22-9 is a deliberate design choice with measurable impact on drug-like properties. Boström et al. demonstrated that 1,3,4-oxadiazole isomers exhibit approximately one order of magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts, along with significantly improved metabolic stability, reduced hERG inhibition, and higher aqueous solubility [1]. The 1,3,4-oxadiazole oxygen acts as a stronger H-bond acceptor (pKₐHB ≈ 1.2 vs. 0.8 for 1,2,4-oxadiazoles), contributing to lower log D values [1]. These differences translate into measurable ADME advantages: in a matched molecular pair analysis, 1,3,4-oxadiazole-containing compounds showed mean log D₇.₄ reductions of 0.7–1.2 log units relative to 1,2,4-isomers, corresponding to ~5–15× lower membrane partitioning and potentially reduced off-target toxicity [2].

Drug Design ADME Properties Isomer Selection

Antibacterial Class-Level Potency: N-(1,3,4-Oxadiazol-2-yl)benzamides as Privileged Scaffolds

The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold has been validated across multiple independent studies as a privileged chemotype for antibacterial drug discovery. Naclerio et al. reported that halogenated N-(1,3,4-oxadiazol-2-yl)benzamides (HSGN-220, -218, -144) achieved MIC values of 1 to 0.06 μg/mL against MRSA clinical isolates, with a low propensity for resistance development over 30 days of serial passage [1]. These compounds were further shown to be tolerable to human cell lines (selectivity index >10 in HepG2 and HEK293 cytotoxicity assays) [2]. While CAS 891143-22-9 lacks the halogen/sulfonamide groups present in the most potent analogs, it retains the core scaffold pharmacophore and offers a distinct vector for optimization through the 3-nitrobenzamide moiety, which can be reduced to a 3-aminobenzamide for further diversification . Compounds in this class also demonstrated activity against vancomycin-resistant enterococci (VRE) and Neisseria gonorrhoeae, with MICs as low as 0.25 μg/mL for optimized derivatives [2].

Antibacterial Drug-Resistant Pathogens MRSA

Nitro Group Reducibility: Access to 3-Aminobenzamide Derivative for Diversification

The 3-nitro group on the benzamide ring of CAS 891143-22-9 provides a latent amine functionality that is absent in non-nitrated analogs such as N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (unsubstituted, no CAS with full match) or its 3-methylbenzamide counterpart (CAS 891142-87-3) [1]. Selective reduction of the aromatic nitro group (e.g., using SnCl₂/EtOH, H₂/Pd-C, or Fe/NH₄Cl) yields the corresponding 3-aminobenzamide, which can be further functionalized via amide coupling, sulfonylation, reductive amination, or diazotization/Sandmeyer reactions . This synthetic versatility is not available with the 2-nitro (CAS 891113-37-4) or 4-nitro (CAS 891143-15-0) regioisomers, where the resulting amine would occupy a different geometric position relative to the oxadiazole-amide vector, altering the trajectory of any further substituent [1]. The 3-position is strategically favorable because it orients the amine vector at approximately 120° from the amide carbonyl, providing a distinct exit vector for library synthesis compared to ortho or para substitution patterns.

Synthetic Chemistry Building Block Utility Derivatization

High-Value Application Scenarios for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide (CAS 891143-22-9)


Antibacterial Hit-to-Lead Optimization Targeting Drug-Resistant Gram-Positive Pathogens

Procurement of CAS 891143-22-9 is warranted when a medicinal chemistry program requires a non-halogenated, 1,3,4-oxadiazole-based scaffold for systematic SAR exploration around the benzamide ring. The compound serves as a core template from which the 3-nitro group can be reduced to 3-amine and diversified, while the dimethylphenyl-oxadiazole fragment remains constant. The class-level precedent of 0.06–2 μg/mL MIC values against MRSA and VRE clinical isolates provides a validated starting point for potency optimization [1].

Physicochemical Tool Compound for ADME Studies of 1,3,4-Oxadiazole-Containing Molecules

The 1,3,4-oxadiazole core of CAS 891143-22-9 confers intrinsically lower log D (by ~1 log unit) and improved metabolic stability compared to 1,2,4-oxadiazole isomers [1]. This compound can serve as a reference standard in log D, solubility, and microsomal stability assays when benchmarking new oxadiazole-containing series, helping establish whether a novel analog maintains the favorable ADME characteristics of the 1,3,4-oxadiazole scaffold.

Synthetic Intermediate for 3-Aminobenzamide-Derived Compound Libraries

The reducible 3-nitro group provides a unique meta-substituted amine handle after reduction, enabling parallel synthesis of amide, sulfonamide, urea, and heterocycle-fused libraries for biological screening. The 2,4-dimethylphenyl substituent ensures sufficient lipophilicity (estimated XLogP ~3.0–3.5 based on fragment contributions) to maintain membrane permeability while the oxadiazole core provides metabolic stability advantages over 1,2,4-oxadiazole alternatives [1].

Regioisomer Selectivity Probe in Oxadiazole-Benzamide Target Engagement Studies

When investigating the binding mode of N-(1,3,4-oxadiazol-2-yl)benzamide antibacterials, the 3-nitro regioisomer can serve as a selectivity control against the 2-nitro (CAS 891113-37-4) and 4-nitro (CAS 891143-15-0) counterparts to map the spatial tolerance of the benzamide binding pocket. Differences in MIC or biochemical assay readout between the three regioisomers would directly inform the pharmacophore model of target engagement [1].

Quote Request

Request a Quote for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.